molecular formula C19H15ClF3N5O B10834987 [2-chloro-3-(trifluoromethyl)phenyl]-[(8R)-8-methyl-4-(1H-pyrazol-5-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]methanone

[2-chloro-3-(trifluoromethyl)phenyl]-[(8R)-8-methyl-4-(1H-pyrazol-5-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]methanone

Cat. No.: B10834987
M. Wt: 421.8 g/mol
InChI Key: CJGMJEYIRWOWHA-SNVBAGLBSA-N
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Preparation Methods

The synthetic route for PMID27724045-Compound-15 involves several key steps. The compound’s structure includes a quinolinamine core, which is synthesized through a series of reactions involving the formation of a quinoline ring system, followed by functionalization with various substituents. The preparation methods can be classified into three main categories: pH-switch method, solvent-switch method, and catalytic method . Each method involves specific reaction conditions and reagents to achieve the desired product.

Chemical Reactions Analysis

PMID27724045-Compound-15 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PMID27724045-Compound-15 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the reactivity of quinolinamine derivatives. In biology, it serves as a tool for investigating the role of P2X purinoceptor 7 in immune responses. In medicine, it is being explored for its potential therapeutic effects in conditions such as joint pain and inflammation . Additionally, it has industrial applications in the development of new pharmaceuticals and chemical processes .

Mechanism of Action

The mechanism of action of PMID27724045-Compound-15 involves its antagonistic activity against the P2X purinoceptor 7. This receptor is responsible for ATP-dependent lysis of macrophages through the formation of membrane pores permeable to large molecules. By inhibiting this receptor, PMID27724045-Compound-15 prevents the lysis of macrophages and modulates immune responses . The molecular targets and pathways involved include the calcium signaling pathway and the NLRP3 inflammasome .

Comparison with Similar Compounds

PMID27724045-Compound-15 can be compared with other similar compounds, such as other P2X purinoceptor 7 antagonists. Some of these similar compounds include A-438079, AZD9056, and GSK1482160. What sets PMID27724045-Compound-15 apart is its unique quinolinamine structure, which provides distinct pharmacokinetic and pharmacodynamic properties .

Properties

Molecular Formula

C19H15ClF3N5O

Molecular Weight

421.8 g/mol

IUPAC Name

[2-chloro-3-(trifluoromethyl)phenyl]-[(8R)-8-methyl-4-(1H-pyrazol-5-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]methanone

InChI

InChI=1S/C19H15ClF3N5O/c1-10-16-12(17(25-9-24-16)14-5-7-26-27-14)6-8-28(10)18(29)11-3-2-4-13(15(11)20)19(21,22)23/h2-5,7,9-10H,6,8H2,1H3,(H,26,27)/t10-/m1/s1

InChI Key

CJGMJEYIRWOWHA-SNVBAGLBSA-N

Isomeric SMILES

C[C@@H]1C2=NC=NC(=C2CCN1C(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl)C4=CC=NN4

Canonical SMILES

CC1C2=NC=NC(=C2CCN1C(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl)C4=CC=NN4

Origin of Product

United States

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